molecular formula C19H11F5N2O2 B2382676 N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide CAS No. 137640-96-1

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide

Cat. No.: B2382676
CAS No.: 137640-96-1
M. Wt: 394.301
InChI Key: CPXFJAWIGKTLDF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications .

Scientific Research Applications

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its herbicidal effects by inhibiting carotenoid biosynthesis in plants. This inhibition leads to a bleaching effect, preventing photosynthesis and ultimately causing plant death. The molecular targets include enzymes involved in the carotenoid biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

  • Fluazinam
  • Lufenuron
  • Isoxaflutole
  • Imazamox
  • Fenoxaprop-P-ethyl
  • Cloquintocet-mexyl
  • Carfentrazone-ethyl
  • Imazethapyr
  • Clodinafop-propargyl

Uniqueness

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide is unique due to its specific mode of action and high selectivity for broad-leaved weeds. Its chemical structure allows for effective inhibition of carotenoid biosynthesis, making it a valuable tool in agricultural weed management .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-6-[3-(trifluoromethyl)phenoxy]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F5N2O2/c20-12-7-8-15(14(21)10-12)26-18(27)16-5-2-6-17(25-16)28-13-4-1-3-11(9-13)19(22,23)24/h1-10H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPXFJAWIGKTLDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F5N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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